Thermodynamic Stability of 1,4-Dimethoxybenzene: Standard Enthalpy of Formation Comparison with Ortho- and Meta-Isomers
The standard molar enthalpy of formation (ΔfH°) in the gaseous phase at T = 298.15 K was determined experimentally via static bomb combustion calorimetry and Calvet microcalorimetry. 1,4-Dimethoxybenzene exhibits a ΔfH° of −(211.5 ± 3.0) kJ·mol⁻¹, which is 9.1 kJ·mol⁻¹ less negative (less stable) than 1,2-dimethoxybenzene (−(202.4 ± 3.4) kJ·mol⁻¹) but 10.3 kJ·mol⁻¹ more negative (more stable) than 1,3-dimethoxybenzene (−(221.8 ± 2.4) kJ·mol⁻¹) [1]. Ab initio calculations at the MP2/6-31G* and DFT levels corroborate these experimental findings and attribute the relative stability differences to variations in intramolecular steric interactions and conjugation effects among the three substitution patterns [1].
| Evidence Dimension | Standard molar enthalpy of formation (ΔfH°) in gaseous phase |
|---|---|
| Target Compound Data | −(211.5 ± 3.0) kJ·mol⁻¹ |
| Comparator Or Baseline | 1,2-Dimethoxybenzene: −(202.4 ± 3.4) kJ·mol⁻¹; 1,3-Dimethoxybenzene: −(221.8 ± 2.4) kJ·mol⁻¹ |
| Quantified Difference | 9.1 kJ·mol⁻¹ less stable than 1,2-isomer; 10.3 kJ·mol⁻¹ more stable than 1,3-isomer |
| Conditions | T = 298.15 K, p° = 0.1 MPa, gaseous phase; static bomb combustion calorimetry and Calvet microcalorimetry |
Why This Matters
The intermediate thermodynamic stability of 1,4-dimethoxybenzene among the three isomers affects reaction energetics in synthetic transformations and may influence shelf-life stability under thermal stress, with the para-isomer offering a balanced profile between the more stable ortho-isomer and the least stable meta-isomer.
- [1] Matos MAR, Miranda MS, Morais VMF. Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. Journal of Physical Chemistry A. 2000;104(40):9260-9265. View Source
